molecular formula C22H16N2O2 B14470725 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole CAS No. 70487-18-2

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole

Katalognummer: B14470725
CAS-Nummer: 70487-18-2
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: WHXPYEMPTJVIHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, known for their biological activity and presence in many natural products . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . The reaction is carried out under ultrasonic exposure, which enhances the yield of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents used in the laboratory synthesis are often adapted for industrial applications to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

70487-18-2

Molekularformel

C22H16N2O2

Molekulargewicht

340.4 g/mol

IUPAC-Name

6-nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole

InChI

InChI=1S/C22H16N2O2/c25-24(26)18-12-7-13-19-20(15-14-18)22(17-10-5-2-6-11-17)23-21(19)16-8-3-1-4-9-16/h1-15,23H

InChI-Schlüssel

WHXPYEMPTJVIHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C=CC3=C(N2)C4=CC=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.